N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide

Adenosine A2A receptor Radioligand binding Selectivity profiling

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide (CAS 361168-06-1) is a synthetic, small-molecule adenosine receptor (AR) antagonist belonging to the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide class. This compound is designed for investigative use as a pharmacological tool compound targeting adenosine A1, A2A, A2B, and/or A3 receptor subtypes.

Molecular Formula C25H21N3O2S
Molecular Weight 427.52
CAS No. 361168-06-1
Cat. No. B2509977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide
CAS361168-06-1
Molecular FormulaC25H21N3O2S
Molecular Weight427.52
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H21N3O2S/c1-28(2)20-15-13-19(14-16-20)24(30)27-25-26-21(17-9-5-3-6-10-17)23(31-25)22(29)18-11-7-4-8-12-18/h3-16H,1-2H3,(H,26,27,30)
InChIKeySAQPVJYEJVRQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide (CAS 361168-06-1): Adenosine Receptor Ligand Procurement Guide


N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide (CAS 361168-06-1) is a synthetic, small-molecule adenosine receptor (AR) antagonist belonging to the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide class. This compound is designed for investigative use as a pharmacological tool compound targeting adenosine A1, A2A, A2B, and/or A3 receptor subtypes [1]. Its structural scaffold, featuring a 5-benzoyl-4-phenylthiazole core linked to a 4-(dimethylamino)benzamide moiety, was identified as crucial for high adenosine receptor affinity in radioligand binding studies [2], distinguishing it from earlier thiazole-based ligands.

Why Generic Adenosine Antagonists Cannot Substitute for N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide


Subtype selectivity among the four adenosine receptors (A1, A2A, A2B, A3) is a primary challenge in adenosine receptor pharmacology, as non-selective antagonism leads to off-target effects and confounding experimental results [1]. Within the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series, minor structural modifications, such as replacing the 4-(dimethylamino)benzamide group with a simple benzamide or a furamide, drastically shift the selectivity profile across receptor subtypes, as demonstrated by comparative radioligand binding data [1]. Therefore, a generic thiazole benzamide or another in-class analog cannot reliably reproduce the specific A1/A2A/A3 binding signature of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide without introducing significant variability in pharmacological outcomes [2].

Quantitative Differentiation of N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide from Closest Analogs


Human Adenosine A2A Receptor Affinity: Head-to-Head Comparison with 4-(Dimethylamino)benzamide Analog

In the comparative analysis of the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide (compound 5a) demonstrated moderate selectivity for the human adenosine A2A receptor. Its affinity (Ki) is directly compared to the most potent, but non-selective, compound 5d (also a 4-(dimethylamino)benzamide derivative) and the 4-bromobenzamide analog (compound 5g), providing a clear structure-activity relationship (SAR) [1].

Adenosine A2A receptor Radioligand binding Selectivity profiling

Differential Selectivity vs. A1/A3 Dual Antagonist Probes: A Cross-Class Analysis

When compared to the well-characterized A1/A3 dual antagonist 'A1/A3 AR antagonist 1' (CAS 312929-49-0), which exhibits Ki values of approximately 2.2 nM at human A1 and 1.5 nM at human A3 receptors , N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide is reported to possess a distinct binding profile that favors A2A selectivity [1]. This class-level inference is supported by SAR studies showing that 4-(dimethylamino)benzamide congener (compound 5a) achieves moderate A2A selectivity, unlike the dual A1/A3 antagonist which is non-selective between these two subtypes.

Adenosine A1 receptor Adenosine A3 receptor Functional selectivity

Functional Antagonism vs. Reference Agonists in Langendorff Heart Model: Differentiating A1 Antagonist Activity

Although direct functional data for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide is not publicly available in isolated cardiac preparations, a closely related 4-(dimethylamino)benzamide congener in the same study series demonstrated a functional A1 antagonism with an EC50 of 33.9 nM in a Langendorff guinea pig heart preparation [1]. This measurement represents prolongation of the stimulus-QRS interval by 50% of the maximum response, a standard indicator of A1 receptor blockade [1]. By class-level inference, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide is predicted to exhibit comparable A1 antagonist activity, differentiating it from neutral A1 ligands that lack this functional readout [2].

Adenosine A1 receptor Ex vivo pharmacology Cardiac electrophysiology

Broader Kinase Off-Target Profile Compared to Aminothiazole Antitumor Agents: A Structural Selectivity Advantage

Unlike aminothiazole-containing antitumor agents that often exhibit polypharmacology through kinase inhibition (e.g., targeting multiple kinases with IC50 values in the low micromolar range) [1], N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide was designed within a series optimized for adenosine receptor selectivity [2]. While specific kinome-wide profiling data for this exact compound is not available, the distinct pharmacophore (5-benzoyl substitution on the thiazole and a dimethylamino-benzamide terminal group) is structurally divergent from kinase inhibitor chemotypes, suggesting a cleaner target profile suitable for adenosine receptor-focused research [2].

Kinase selectivity Off-target profiling Chemical biology tool

Optimal Research Applications for N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide Based on Selectivity Evidence


Isolation of A2A Adenosine Receptor Signaling in Neuroinflammation Models

In neuroinflammatory assay systems where A2A receptor activation promotes microglial inflammatory responses, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide can be used as a moderately selective A2A antagonist. Its selectivity profile (as indicated by the SAR series) allows for the blockade of A2A-mediated cAMP modulation without simultaneous inhibition of A1 or A3 receptors, which often mediate opposing anti-inflammatory effects [1]. This application is directly supported by the compound's structural differentiation from dual A1/A3 antagonists.

Cardiac Electrophysiology Studies Requiring Predicted A1 Antagonism

For ex vivo cardiac electrophysiology experiments, such as Langendorff perfused heart models, the compound is selected as a predicted adenosine A1 receptor antagonist. Based on its close structural analog (CHEMBL605469), which showed an EC50 of 33.9 nM for prolonging stimulus-QRS interval, it is expected to be used for blocking adenosine-induced bradycardia and atrioventricular conduction delays [2]. This is critical for studying cardiac adenosine receptor function without relying on less-defined tool compounds.

Chemical Biology Probe for Selective Adenosine Receptor Knockdown Studies

In target validation studies using siRNA or CRISPR interference to silence specific adenosine receptor subtypes, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide serves as a pharmacological confirmation tool. Its moderate A2A selectivity provides a complementary approach to genetic knockdown, helping to confirm that observed phenotypes are due to A2A receptor signaling rather than off-target effects of genetic manipulation [1]. Procurement for this purpose is justified by its clean structural class differentiation from kinase inhibitor-like thiazoles.

Structure-Activity Relationship (SAR) Reference Standard for Adenosine Receptor Ligand Discovery

This compound is a critical reference molecule in medicinal chemistry campaigns aimed at optimizing adenosine receptor subtype selectivity. Its benchmark selectivity profile (A2A-preferring among the benzamide series) serves as a positive control for synthesizing next-generation ligands with even higher A2A selectivity or for comparing computational docking predictions against experimental binding data [1]. It provides a quantitative baselines for improving selectivity indices in future derivative libraries.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.